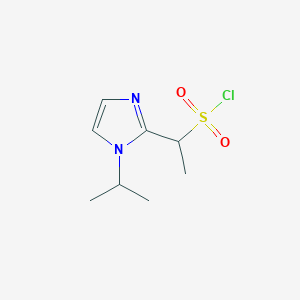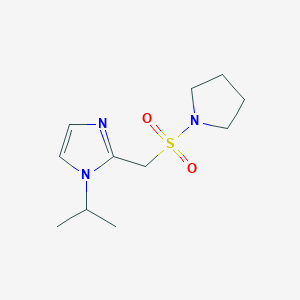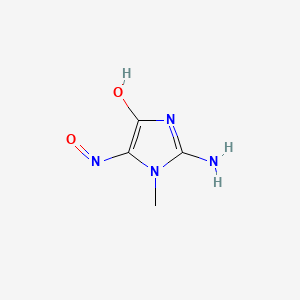
4-Imidazolidinone, 5-hydroxyimino-2-imino-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of creatinine with hydroxylamine, which leads to the formation of the oxime derivative . The reaction conditions often require a mildly acidic or neutral pH to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino and hydroxyimino groups to their corresponding amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-4-one derivatives, while reduction can produce amine-substituted imidazolidines .
Scientific Research Applications
1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazoline derivatives: These compounds share a similar imidazolidine ring structure and exhibit comparable biological activities.
Creatinine derivatives: Compounds derived from creatinine, such as creatinine phosphate, have similar chemical properties and applications.
Uniqueness
1-Methyl-2-imino-5-(hydroxyimino)imidazolidine-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
34356-73-5 |
|---|---|
Molecular Formula |
C4H6N4O2 |
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-amino-1-methyl-5-nitrosoimidazol-4-ol |
InChI |
InChI=1S/C4H6N4O2/c1-8-2(7-10)3(9)6-4(8)5/h9H,1H3,(H2,5,6) |
InChI Key |
PODSEHFCJNILGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
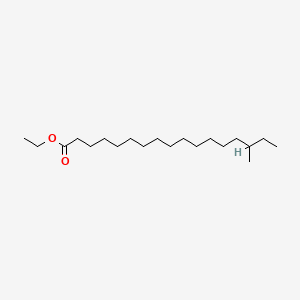
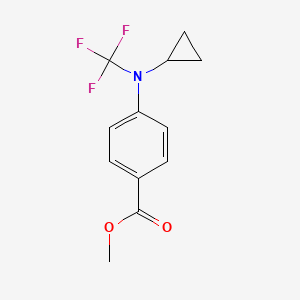
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
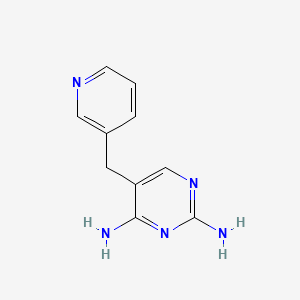
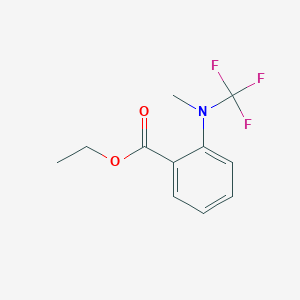
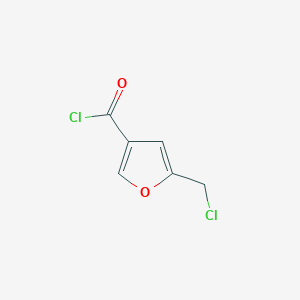
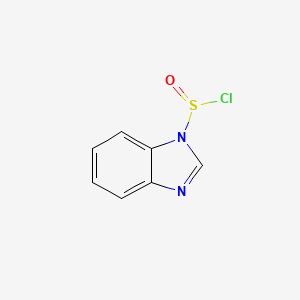
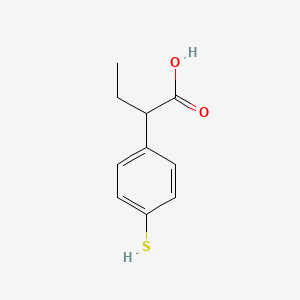
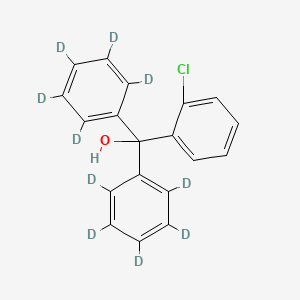

![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
